molecular formula C19H20N4O2S2 B15086208 N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 575463-44-4

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15086208
CAS No.: 575463-44-4
M. Wt: 400.5 g/mol
InChI Key: CKDCVOSALLTSDO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole-based derivative characterized by:

  • A thiophen-2-yl group at the 5-position of the triazole, enhancing electronic conjugation and binding affinity via sulfur-mediated interactions .
  • A sulfanyl (-S-) linker between the triazole and acetamide moieties, critical for structural flexibility and hydrogen bonding .

Properties

CAS No.

575463-44-4

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O2S2/c1-3-11-23-18(16-6-5-12-26-16)21-22-19(23)27-13-17(24)20-14-7-9-15(10-8-14)25-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24)

InChI Key

CKDCVOSALLTSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring enhance antimicrobial activity, as seen in KA9 . The target compound’s 4-ethoxyphenyl group (electron-donating) may reduce potency unless balanced by other substituents.
  • Allyl vs. alkyl chains : The allyl group in the target compound may improve membrane permeability compared to ethyl or butyl groups in VUAA1/OLC15 .

Key Observations:

  • The target compound’s allyl-thiophene-triazole core may require specialized coupling conditions, similar to KA9’s α-chloroacetanilide reaction .
  • Higher melting points in methoxyphenyl derivatives (e.g., 6m) suggest greater crystallinity compared to ethoxyphenyl analogs .

Pharmacological Potential

  • Anti-inflammatory : Structural similarity to 6m (leukotriene inhibitor) and KA9 (anti-inflammatory) implies possible activity via COX-2 or leukotriene pathways .
  • Antimicrobial : The sulfanyl linker and triazole core align with derivatives showing MIC values <25 µg/mL against Gram-positive bacteria .
  • Neurotargeting : The allyl group’s reactivity could mimic VUAA1’s ion channel modulation, though functional assays are needed .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions with catalysts like pyridine or zeolites .
  • Step 2 : Introduction of the thiophen-2-yl and prop-2-en-1-yl substituents through nucleophilic substitution or cross-coupling reactions .
  • Step 3 : Acetamide linkage via reaction of the triazole-thiol intermediate with chloroacetyl chloride or maleimide derivatives in anhydrous solvents (e.g., DMF) .
    Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 5 hours vs. 24 hours for conventional heating) and improves yields by ~15% .

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